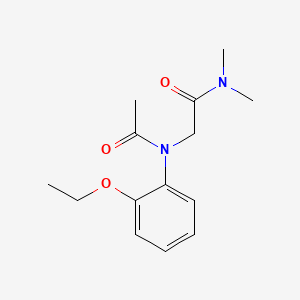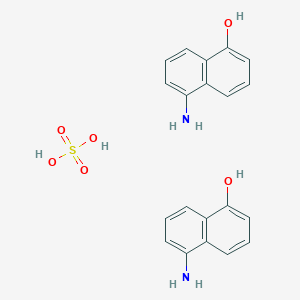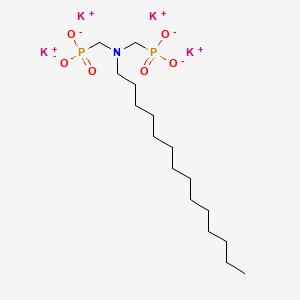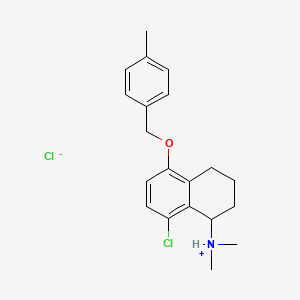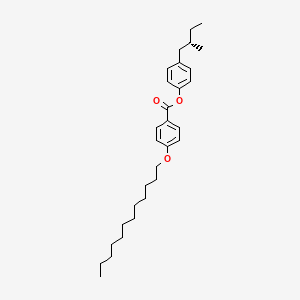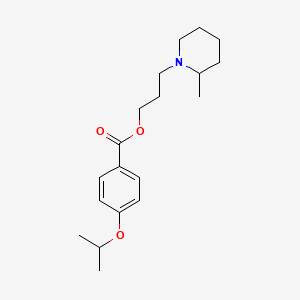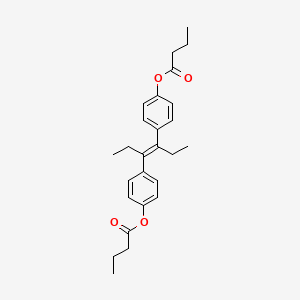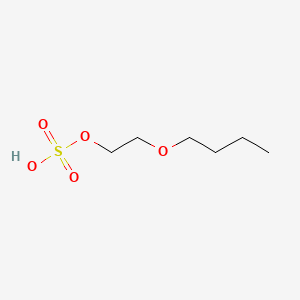
2-Butoxyethyl hydrogensulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl hydrogensulphate is an organic compound with the molecular formula C6H14O5S. It is commonly used as a surfactant or emulsifier in the preparation of detergents, cleaners, and lubricants. Additionally, it finds applications in metal surface treatment, paint, and coating manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl hydrogensulphate can be synthesized through the esterification of 2-butoxyethanol with sulfuric acid. The reaction typically involves mixing 2-butoxyethanol with concentrated sulfuric acid under controlled temperature conditions to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use solid acid catalysts and are carried out in fixed-bed reactors at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl hydrogensulphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-butoxyethanol and sulfuric acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydrogensulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces 2-butoxyethanol and sulfuric acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxyethyl hydrogensulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cleaners, and lubricants, as well as in metal surface treatment and paint manufacturing
Mechanism of Action
The mechanism of action of 2-butoxyethyl hydrogensulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and cleaners, where it helps to emulsify oils and dirt, making them easier to remove .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar surfactant properties, used in cleaning products and as a solvent.
2-Butoxyethyl acetate: Another related compound used as a solvent in coatings and paints.
Uniqueness
2-Butoxyethyl hydrogensulphate is unique due to its hydrogensulphate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly effective as a surfactant and emulsifier in various industrial applications .
Properties
CAS No. |
927-96-8 |
|---|---|
Molecular Formula |
C6H14O5S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-butoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C6H14O5S/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H,7,8,9) |
InChI Key |
XAULISWKJQTUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
